Methyl 2-amino-6-chlorobenzoate hydrochloride
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Overview
Description
Methyl 2-amino-6-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . It is typically found in the form of a white to yellow powder or crystals . This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-chlorobenzoate hydrochloride typically involves the esterification of 2-amino-6-chlorobenzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-chlorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Methyl 2-amino-6-chlorobenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2-amino-4-chlorobenzoate
- Methyl 2-amino-3-chlorobenzoate
Uniqueness
Methyl 2-amino-6-chlorobenzoate hydrochloride is unique due to the specific positioning of the amino and chloro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it particularly useful in certain chemical and pharmaceutical applications .
Properties
IUPAC Name |
methyl 2-amino-6-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFGLGULASHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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